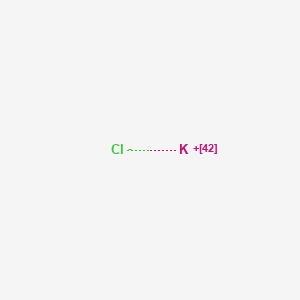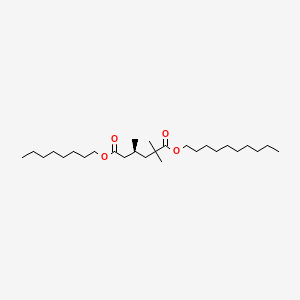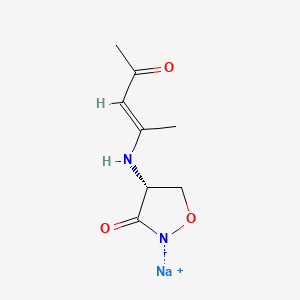
Pentizidone sodium anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentizidone sodium anhydrous is a chemical compound with the molecular formula C8H11N2O3.Na and a molecular weight of 206.1743 g/mol . It is a prodrug that is hydrolyzed spontaneously to convert into D-cycloserine . This compound was selected by Merck as a companion product for D-fluoroalanine, with the anticipation that it would be better tolerated than cycloserine itself .
Preparation Methods
The preparation of pentizidone sodium anhydrous involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound is synthesized through a series of chemical reactions that involve the formation of an isoxazolidinone ring . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and calibration .
Chemical Reactions Analysis
Pentizidone sodium anhydrous undergoes various chemical reactions, including hydrolysis, which converts it into D-cycloserine . The compound is also involved in oxidation and reduction reactions, which are common in its chemical behavior. The major products formed from these reactions include D-cycloserine and other related compounds .
Scientific Research Applications
Pentizidone sodium anhydrous has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a prodrug in antibiotic research, where it is combined with D-fluoroalanine to enhance its antibacterial activity . The compound has shown potent antibiotic activity in animal studies and has been used to treat experimental pneumonia due to Haemophilus influenzae .
Mechanism of Action
The mechanism of action of pentizidone sodium anhydrous involves its conversion to D-cycloserine, which acts on D-alanyl-D-alanine synthetase . This enzyme is crucial for bacterial cell wall synthesis, and its inhibition leads to the disruption of cell wall formation, resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are primarily related to bacterial cell wall synthesis .
Comparison with Similar Compounds
Pentizidone sodium anhydrous is unique compared to other similar compounds due to its specific mechanism of action and its use as a prodrug. Similar compounds include D-cycloserine and D-fluoroalanine, both of which are used in antibiotic research . The combination of this compound with D-fluoroalanine has shown synergistic effects in killing bacteria, making it a valuable compound in antibiotic therapy .
Properties
CAS No. |
55694-87-6 |
|---|---|
Molecular Formula |
C8H11N2NaO3 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
sodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-2-id-3-one |
InChI |
InChI=1S/C8H12N2O3.Na/c1-5(3-6(2)11)9-7-4-13-10-8(7)12;/h3,7H,4H2,1-2H3,(H2,9,10,11,12);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
RNZYSARTHBLHQB-OGFXRTJISA-M |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@@H]1CO[N-]C1=O.[Na+] |
Canonical SMILES |
CC(=CC(=O)C)NC1CO[N-]C1=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



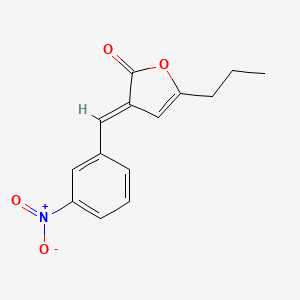

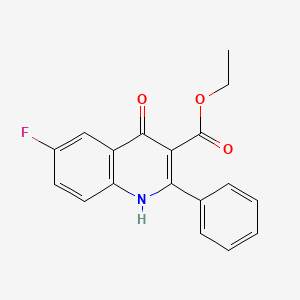

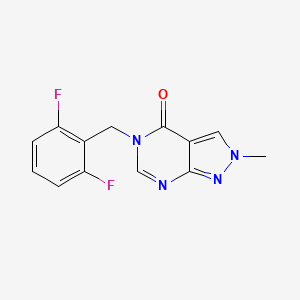
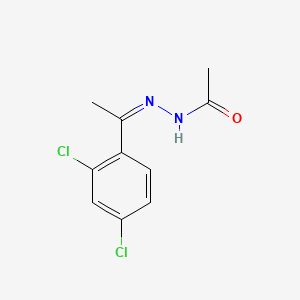
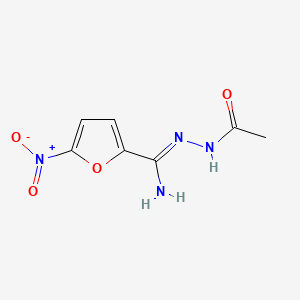
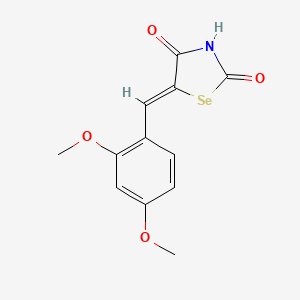
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

